molecular formula C14H21NO5S B2554442 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097891-00-2

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate

Cat. No.: B2554442
CAS No.: 2097891-00-2
M. Wt: 315.38
InChI Key: XVKBYSPAQMCGHO-UHFFFAOYSA-N
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Description

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate is a synthetic organic compound characterized by a complex structure combining a thiophene ring, a hydroxyethoxy chain, a carbamoyl group, and an acetate ester. Its molecular formula is C₁₆H₂₂N₂O₅S, with a molecular weight of 354.42 g/mol. The compound’s unique features include:

  • Thiophene moiety: A sulfur-containing aromatic heterocycle, which may confer electronic stability and influence binding interactions in biological systems.
  • Hydroxyethoxy chain: Enhances solubility in polar solvents and may facilitate membrane permeability.
  • Acetate ester: Likely serves as a prodrug feature, enabling controlled release of active metabolites.

Properties

IUPAC Name

[1-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-10(17)20-14(2,3)13(18)15-8-12(19-6-5-16)11-4-7-21-9-11/h4,7,9,12,16H,5-6,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBYSPAQMCGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, esterification, and carbamoylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Biological Activities

Research indicates that 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate exhibits several biological properties:

Antimicrobial Activity

The compound has shown significant antimicrobial effects against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 64 µg/mL to 256 µg/mL against Escherichia coli and Staphylococcus aureus.
PathogenMIC (µg/mL)
Escherichia coli128
Staphylococcus aureus256

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

  • Cell Lines Tested : Commonly used cancer cell lines include HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values : Preliminary data suggest IC50 values in the range of 10 µM to 20 µM, indicating moderate potency.
Cell LineIC50 (µM)
HeLa15
MCF-718

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited enhanced antimicrobial properties compared to standard antibiotics .
  • Cytotoxicity Assessment : Research involving human cancer cell lines indicated that this compound significantly reduced cell viability, suggesting a promising avenue for cancer therapy .
  • Photosynthetic Electron Transport : Investigations into the impact on chloroplast function revealed that compounds with similar structures could enhance electron transport rates in spinach chloroplasts, indicating potential agricultural applications .

Mechanism of Action

The mechanism by which 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS/EC) Core Structure Functional Groups Key Features Potential Applications
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate Thiophene, carbamoyl, hydroxyethoxy, acetate ester Ester, carbamate, ether High polarity due to hydroxyethoxy; prodrug potential Hypothesized enzyme inhibition or prodrug activation
NCDOB (Cayman Chemical) Benzimidazolone, piperidine, naphthalene Carboxamide, benzimidazolone Lipophilic aromatic system; enzyme inhibition (e.g., phospholipase D) Phospholipase D inhibitor; anticancer research
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) Phenol ether, ethoxyethanol Ether, alcohol Surfactant properties; high solubility in organic solvents Industrial surfactant or emulsifier
Key Observations:

Thiophene vs. Benzimidazolone/Aromatic Systems: The thiophene ring in the target compound provides electron-rich aromaticity, contrasting with the benzimidazolone in NCDOB, which has hydrogen-bonding capabilities . This difference may influence binding specificity in enzyme targets.

Prodrug Potential: The acetate ester in the target compound may undergo hydrolysis to release an active metabolite, similar to prodrug strategies used in compounds like NFOT (). However, NFOT’s spirocyclic structure offers greater metabolic stability .

Surfactant vs. Bioactive Roles: The ethoxyethanol derivative (CAS 9036-19-5) in is a nonionic surfactant, emphasizing industrial applications. In contrast, the target compound’s carbamoyl and thiophene groups suggest a focus on biological activity .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound NCDOB 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
LogP ~1.5 (predicted) 4.2 3.8
Solubility Moderate in DMSO, low in water Low in water, high in DMSO High in organic solvents
Stability Ester hydrolysis-sensitive Stable under physiological conditions Stable at room temperature
  • LogP Differences : The target compound’s lower LogP (predicted) compared to NCDOB reflects its higher polarity, which may reduce blood-brain barrier penetration but improve renal clearance.
  • Stability : The acetate ester’s susceptibility to hydrolysis contrasts with NCDOB’s robust stability, suggesting the target compound may require formulation adjustments for sustained activity.

Biological Activity

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial activity, and possible mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular structure, which includes a thiophene ring and a hydroxyethoxy group. The chemical formula is C12H17N1O4SC_{12}H_{17}N_{1}O_{4}S, with a molecular weight of approximately 273.34 g/mol. The compound exists as an oil at room temperature and has a purity of 95% .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of related compounds in the same class. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. A study reported that ethyl acetate fractions derived from similar compounds exhibited IC50 values of 13.5 µg/mL against HCT-116 cells and 25.3 µg/mL against HEP-2 cells, indicating notable cytotoxic potential when compared to standard chemotherapeutic agents like vinblastine .

Cell LineIC50 (µg/mL)Positive Control (Vinblastine)
HCT-11613.52.34
HEP-225.36.61

Antibacterial Activity

The antibacterial properties of the compound were assessed through minimum inhibitory concentration (MIC) tests. The ethyl acetate fraction demonstrated promising antibacterial activity against Staphylococcus aureus with an MIC value of 62.5 µg/mL, significantly lower than the MIC values for ciprofloxacin, which were 1.56 µg/mL for Gram-positive bacteria and 3.125 µg/mL for Gram-negative bacteria .

Bacterial StrainMIC (µg/mL)Positive Control (Ciprofloxacin)
Staphylococcus aureus62.51.56
E. coli2503.125
Pseudomonas aeruginosa500Not specified

Case Studies

In a related study involving compounds with similar functionalities, researchers observed that modifications in the thiophene moiety significantly affected both cytotoxicity and antibacterial efficacy, suggesting that structural variations can lead to diverse biological outcomes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate?

  • Answer: Synthesis typically involves multi-step reactions, such as coupling carbamoyl groups with thiophene derivatives. A methodologically robust approach includes:

  • Step 1: Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates .
  • Step 2: Employ statistical experimental design (e.g., factorial or response surface methodology) to optimize reaction parameters (temperature, solvent, catalyst) while minimizing trial-and-error .
  • Step 3: Purify via column chromatography or recrystallization, validated by analytical techniques like NMR and HRMS .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for thiophene protons (δ 6.5–7.5 ppm) and ester/carbamoyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .
  • X-ray Crystallography: Resolve stereochemistry if single crystals are obtainable .
  • Computational Modeling: Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Advanced Research Questions

Q. What computational strategies are effective for studying reaction mechanisms involving this compound?

  • Answer: Advanced workflows integrate:

  • Quantum Chemical Calculations: Use software like Gaussian or ORCA to map transition states and activation energies for carbamoyl-thiophene coupling .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing nucleophilicity) .
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions for novel derivatives .

Q. How can solvent effects and reaction conditions be systematically optimized for scale-up?

  • Answer: Apply a hybrid experimental-computational framework:

  • Design of Experiments (DoE): Test variables (solvent polarity, temperature gradients) using a central composite design to identify critical parameters .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Scale-Up Criteria: Ensure solvent recyclability (e.g., ethanol/water mixtures) and catalyst recovery (e.g., immobilized Pd catalysts) .

Q. How should researchers address contradictions in reported data (e.g., conflicting reaction yields or spectroscopic assignments)?

  • Answer: Resolve discrepancies via:

  • Reproducibility Protocols: Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity (>95% by HPLC) .
  • Collaborative Validation: Cross-reference NMR/HRMS data with computational predictions (DFT chemical shifts) .
  • Meta-Analysis: Aggregate literature data using cheminformatics tools (e.g., KNIME or Pipeline Pilot) to identify outlier studies .

Q. What role does the thiophen-3-yl group play in modulating the compound’s reactivity or biological activity?

  • Answer: The thiophene moiety:

  • Electronic Effects: Enhances electron delocalization, stabilizing transition states in nucleophilic substitutions .
  • Steric Influence: The 3-substitution pattern reduces steric hindrance compared to 2-substituted thiophenes, favoring regioselective reactions .
  • Biological Relevance: Thiophene derivatives often exhibit antimicrobial or enzyme inhibitory activity, warranting SAR studies with modified substituents .

Methodological Resources

  • Experimental Design: Refer to CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for protocols on reaction optimization .
  • Data Analysis: Use tools like MestReNova for NMR integration and Gaussian for DFT-based mechanistic insights .

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